2-(Ethylamino)propiophenone hydrochloride CAS number 51553-17-4
2-(Ethylamino)propiophenone hydrochloride CAS number 51553-17-4
Common Name: Ethcathinone (N-Ethylcathinone) CAS Registry Number: 51553-17-4[1][2][3][4]
Executive Summary
This technical guide provides a comprehensive analysis of 2-(Ethylamino)propiophenone hydrochloride , commonly known as Ethcathinone . A structural analogue of methcathinone and a metabolite of the anorectic drug diethylpropion (amfepramone), this compound represents a critical reference point in forensic toxicology and neuropharmacology. While it lacks approved clinical indications as a standalone therapeutic, its pharmacological profile as a norepinephrine-preferring releasing agent and dopamine reuptake inhibitor makes it a significant subject of study in monoamine transporter kinetics and structure-activity relationship (SAR) research.
Target Audience: This document is intended for analytical chemists, toxicologists, and pharmacologists requiring rigorous data on the synthesis, detection, and mechanism of action of N-substituted cathinones.
Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9]
Structural Characterization
Ethcathinone belongs to the beta-keto amphetamine (cathinone) class. It differs from cathinone by an N-ethyl substitution, which increases lipophilicity compared to the primary amine, altering its blood-brain barrier (BBB) penetration and metabolic stability.
| Property | Data |
| IUPAC Name | 2-(Ethylamino)-1-phenylpropan-1-one hydrochloride |
| Molecular Formula | C₁₁H₁₅NO[1][2][4][5] · HCl |
| Molecular Weight | 213.70 g/mol (Salt); 177.24 g/mol (Free Base) |
| Melting Point | 195–198 °C (lit.)[3][4] |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents. |
| pKa | ~8.0 (Amine group) |
| Appearance | White crystalline solid (Hygroscopic) |
Synthetic Routes (Theoretical Context)
In a research setting, the synthesis of Ethcathinone typically follows the alpha-bromination of propiophenone followed by nucleophilic substitution, or via the Mannich reaction.
Method A: Alpha-Halogenation Route
-
Precursor: Propiophenone.
-
Bromination: Reaction with bromine (
) or HBr/H₂O₂ in glacial acetic acid yields alpha-bromopropiophenone . -
Amination: The intermediate is reacted with ethylamine hydrochloride in an alkaline medium (or excess ethylamine) to yield the free base, which is subsequently acidified to the hydrochloride salt.
Method B: Oxidation of Ephedrine Analogues
Oxidation of N-ethylephedrine or N-ethylpseudoephedrine using potassium permanganate (
Pharmacodynamics & Mechanism of Action[5][8][10]
Monoamine Transporter Interaction
Ethcathinone functions as a substrate-type releasing agent at the norepinephrine transporter (NET) and dopamine transporter (DAT). Unlike pure reuptake inhibitors (e.g., cocaine), it enters the presynaptic neuron and reverses the transporter flux, causing an efflux of neurotransmitters into the synaptic cleft.
Key Pharmacological Metrics:
-
NET Affinity: High.[6] Acts as a potent norepinephrine releasing agent (
). -
DAT Affinity: Moderate.[7] Weak dopamine reuptake inhibition/release (
).[4] -
SERT Affinity: Negligible.[6] Low impact on serotonin systems, reducing the risk of serotonin syndrome compared to ring-substituted analogues like mephedrone.
Mechanism Diagram
The following diagram illustrates the interaction of Ethcathinone with the presynaptic terminal.
Figure 1: Mechanism of Action. Ethcathinone acts as a substrate for DAT/NET, entering the neuron and triggering reverse transport (efflux) of dopamine and norepinephrine.
Pharmacokinetics & Metabolism[13]
Understanding the metabolic fate of Ethcathinone is vital for interpreting toxicology results, particularly because it is both a drug and a metabolite.
Metabolic Pathway
Ethcathinone undergoes Phase I metabolism primarily in the liver.
-
N-Dealkylation: Conversion to Cathinone (active metabolite).
-
Beta-Keto Reduction: Reduction of the ketone group to form N-ethylnorephedrine and N-ethylnorpseudoephedrine isomers.
-
Hydroxylation: Minor pathway involving ring hydroxylation.
Clinical Context: Ethcathinone is the primary active metabolite of Diethylpropion (Amfepramone). Detection of Ethcathinone in biological matrices can indicate administration of either the parent drug (Diethylpropion) or Ethcathinone itself.
Figure 2: Metabolic Cascade. Ethcathinone serves as the central node in the metabolism of Diethylpropion.
Analytical Methodologies
For research and forensic validation, precise analytical protocols are required.
Gas Chromatography-Mass Spectrometry (GC-MS)
Ethcathinone is volatile enough for GC analysis without derivatization, though derivatization (e.g., with TFAA or PFPA) improves peak shape and sensitivity.
-
Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium (1 mL/min).
-
Temperature Program: 80°C (1 min) → 20°C/min → 280°C (5 min).
Fragmentation Pattern (EI, 70eV): The mass spectrum is dominated by the iminium ion formed via alpha-cleavage between the alpha-carbon and the carbonyl carbon.
| Ion (m/z) | Structure/Fragment | Relative Abundance |
| 72 | 100% | |
| 105 | ~10-20% | |
| 77 | ~15% | |
| 177 | <1% (Very weak) |
Note: The base peak at m/z 72 is characteristic of N-ethyl-alpha-methyl amines. This distinguishes it from methcathinone (base peak m/z 58).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Preferred for biological matrices (plasma/urine) due to higher sensitivity and lack of derivatization.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Precursor Ion:
-
Transitions (MRM):
-
Quantifier:
(Loss of water, common in cathinones) -
Qualifier 1:
-
Qualifier 2:
(Benzoyl)
-
Regulatory & Safety Considerations
Handling & Storage
-
Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
-
Storage: Hygroscopic. Store at -20°C in a desiccator. Solutions in methanol are stable for ~12 months at -20°C.
-
Personal Protective Equipment (PPE): N95 respirator or fume hood is mandatory to prevent inhalation of particulate dust, which is a potent mucous membrane irritant.
Legal Status (Global Context)
-
United States: Schedule I (as a positional isomer of Schedule I cathinones or under the Federal Analogue Act).
-
United Kingdom: Class B drug (under the cathinone generic definition).[4]
-
International: Controlled in many jurisdictions as a New Psychoactive Substance (NPS). Researchers must verify local licensing requirements before procurement.
References
-
Rothman, R. B., & Baumann, M. H. (2006).[4] Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry. Link
-
Meyer, M. R., et al. (2010). Metabolism of the new designer drug mephedrone and toxicological detection of the beta-keto designer drugs mephedrone, butylone and methylone in urine. Journal of Analytical Toxicology. Link
-
PubChem. (2024). Compound Summary: Ethcathinone Hydrochloride (CAS 51553-17-4).[1][2][4] National Library of Medicine. Link
-
United Nations Office on Drugs and Crime (UNODC). (2019). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Link
-
Simmler, L. D., et al. (2013).[8] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link
Sources
- 1. 51553-17-4 CAS Manufactory [m.chemicalbook.com]
- 2. Ethcathinone hydrochloride | C11H16ClNO | CID 458518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Ethylamino)propiophenone hydrochloride | 51553-17-4 [chemicalbook.com]
- 4. Ethcathinone - Wikipedia [en.wikipedia.org]
- 5. 2-(Ethylamino)propiophenone Hydrochloride | CymitQuimica [cymitquimica.com]
- 6. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
